molecular formula C15H14BrClN2O B565746 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one CAS No. 1246816-60-3

8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one

Cat. No.: B565746
CAS No.: 1246816-60-3
M. Wt: 353.644
InChI Key: RBNJODIFPPEZMQ-UHFFFAOYSA-N
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Description

8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one is a complex organic compound that belongs to the class of imidazoisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring bromine, chlorine, and butyl groups, makes it an interesting subject for chemical research and potential therapeutic applications.

Preparation Methods

The synthesis of 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazoisoquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzylamine and a suitable aldehyde.

    Introduction of Bromine and Chlorine: Halogenation reactions are employed to introduce bromine and chlorine atoms into the molecule. This can be done using reagents like bromine and thionyl chloride under controlled conditions.

    Butyl Group Addition: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups. Common reagents include sodium azide or potassium cyanide.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler molecules.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. It may also inhibit specific enzymes involved in cell signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar compounds to 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one include other halogenated imidazoisoquinolines such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-bromo-3-butyl-1-chloro-5H-imidazo[1,5-b]isoquinolin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O/c1-2-3-4-12-18-15(17)13-14(20)11-7-10(16)6-5-9(11)8-19(12)13/h5-7H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNJODIFPPEZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C2N1CC3=C(C2=O)C=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301184579
Record name 8-Bromo-3-butyl-1-chloroimidazo[1,5-b]isoquinolin-10(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246816-60-3
Record name 8-Bromo-3-butyl-1-chloroimidazo[1,5-b]isoquinolin-10(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246816-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-3-butyl-1-chloroimidazo[1,5-b]isoquinolin-10(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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